molecular formula C8H7NO3 B1142174 Acetic acid 1-oxy-pyridin-3-ylmethyl ester CAS No. 114951-34-7

Acetic acid 1-oxy-pyridin-3-ylmethyl ester

Cat. No.: B1142174
CAS No.: 114951-34-7
M. Wt: 165.14608
InChI Key:
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Description

Acetic acid 1-oxy-pyridin-3-ylmethyl ester is a chemical compound with the molecular formula C8H9NO3. It is known for its unique structure, which includes an ester functional group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 1-oxy-pyridin-3-ylmethyl ester typically involves the esterification of 3-hydroxypyridine with acetic acid. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Acetic acid 1-oxy-pyridin-3-ylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid 1-oxy-pyridin-3-ylmethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid 1-oxy-pyridin-3-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyridine ring may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: Acetic acid 1-oxy-pyridin-3-ylmethyl ester is unique due to the combination of its ester and pyridine functionalities, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-7(10)12-6-8-3-2-4-9(11)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHVEGMSKZHCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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